molecular formula C14H14N2Na2O6S3 B050586 Sulfoxone sodium CAS No. 144-75-2

Sulfoxone sodium

Cat. No. B050586
Key on ui cas rn: 144-75-2
M. Wt: 448.5 g/mol
InChI Key: AZBNFLZFSZDPQF-UHFFFAOYSA-L
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Patent
US04235871

Procedure details

Similarly, repeating the above procedure but replacing the sulfoxone sodium and sodium ascorbate with 50 mg/ml streptomycin sulfate, synthetic lipid vesicles are obtained encapsulating such material, for use as an antibacterial preparation for applications to plants.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
streptomycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH:7][CH2:8][S:9]([O-:11])=[O:10])=[CH:5][CH:4]=[C:3]([S:12]([C:15]2[CH:16]=[CH:17][C:18]([NH:21][CH2:22][S:23]([O-:25])=[O:24])=[CH:19][CH:20]=2)(=[O:14])=[O:13])[CH:2]=1.[Na+].[Na+].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].C[C@@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](N=C(N)N)[C@@H](O)[C@@H]2N=C(N)N)[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O.OS(O)(=O)=O>>[CH:19]1[C:18]([NH:21][CH2:22][S:23]([OH:25])=[O:24])=[CH:17][CH:16]=[C:15]([S:12]([C:3]2[CH:2]=[CH:1][C:6]([NH:7][CH2:8][S:9]([OH:11])=[O:10])=[CH:5][CH:4]=2)(=[O:14])=[O:13])[CH:20]=1 |f:0.1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C=2C=CC(=CC2)NCS(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Step Three
Name
streptomycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
for use as an antibacterial preparation for applications to plants

Outcomes

Product
Name
Type
Smiles
C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C=2C=CC(=CC2)NCS(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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